molecular formula C13H11ClN4O5S2 B2633837 Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-48-8

Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2633837
CAS RN: 392318-48-8
M. Wt: 402.82
InChI Key: RCVKDRGCLCDVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound that has gained significant attention in scientific research. It is a thiadiazole derivative that has been synthesized for various applications in the field of medicinal chemistry.

Scientific Research Applications

Quality Control and Physicochemical Studies

  • Development of Quality Control Methods for Anticonvulsants : Researchers have explored derivatives of 1,3,4-thiadiazole for their anticonvulsant properties. A study focused on synthesizing and evaluating N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating significant anticonvulsive activity. The study developed methods for the identification, impurity determination, and quantitative analysis of the compound, using IR, UV, and 1H NMR spectroscopy among other techniques, indicating the importance of quality control in drug development (Sych et al., 2018).

  • Physicochemical Characterization : The physicochemical properties of bioactive compounds like N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide were studied to understand their behavior in different environments. This includes measuring saturated vapor pressure, solubility, and distribution coefficients across various solvents and temperatures. Such studies are crucial for predicting the stability and bioavailability of potential pharmaceuticals (Ol’khovich et al., 2017).

Synthesis and Biological Evaluation

  • Design and Synthesis of Cytotoxic Agents : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against human tumor cell lines. One derivative showed promising inhibitory effects, highlighting the role of these compounds in developing new anticancer therapies (Almasirad et al., 2016).

  • Synthesis and Fungicidal Activity : Research into the fungicidal activity of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) against Rhizoctonia solani indicates the potential agricultural applications of thiadiazole derivatives. The study provides a foundation for developing new fungicides to combat crop diseases (Chen et al., 2000).

  • Glutaminase Inhibitors for Cancer Therapy : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized as glutaminase inhibitors, a target for cancer therapy. The study underscores the potential of thiadiazole derivatives in developing treatments for diseases with altered glutamine metabolism (Shukla et al., 2012).

properties

IUPAC Name

ethyl 2-[[5-[(4-chloro-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O5S2/c1-2-23-10(19)6-24-13-17-16-12(25-13)15-11(20)7-3-4-8(14)9(5-7)18(21)22/h3-5H,2,6H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVKDRGCLCDVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

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